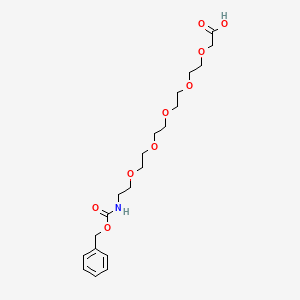

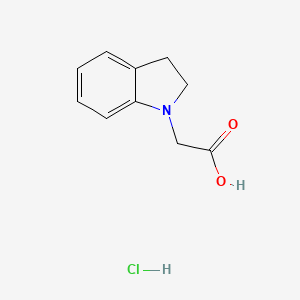

![molecular formula C13H27N3 B1461900 Méthyl-[1-(1-méthyl-pipéridin-4-yl)-2-pyrrolidin-1-yl-éthyl]-amine CAS No. 886362-99-8](/img/structure/B1461900.png)

Méthyl-[1-(1-méthyl-pipéridin-4-yl)-2-pyrrolidin-1-yl-éthyl]-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, 1-Methylisonipecotamide was dissolved in anhydrous THF, and the resulting mixture was added in portions to a stirred slurry of lithium aluminum hydride in anhydrous THF at 0 ℃ under nitrogen .Molecular Structure Analysis

The molecular structure of similar compounds often includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For example, TMMP produced larger dopamine depletions than MPTP when the two drugs were given in equivalent doses .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, 1-(1-methyl-piperidin-4-yl-methyl)-piperazine is a solid at room temperature .Applications De Recherche Scientifique

Synthèse de dérivés de pipéridine

La pipéridine et ses dérivés sont des blocs fondamentaux en chimie médicinale. Le composé « Méthyl-[1-(1-méthyl-pipéridin-4-yl)-2-pyrrolidin-1-yl-éthyl]-amine » peut être utilisé dans la synthèse de divers dérivés de pipéridine. Ces dérivés sont essentiels pour la conception de médicaments en raison de leur importance structurelle et de leur polyvalence. La synthèse implique souvent des réactions intra- et intermoléculaires, conduisant à des pipéridines substituées, des spiropipéridines, des pipéridines condensées et des pipéridinones .

Applications pharmacologiques

Le paysage pharmacologique est riche en dérivés de pipéridine, qui sont présents dans plus de vingt classes de médicaments. Le composé en question pourrait être étudié pour son potentiel dans la création de nouveaux agents pharmacologiques. Sa structure pourrait se prêter au développement de médicaments ayant une activité sur le système nerveux central, des propriétés analgésiques ou des capacités antivirales .

Amélioration de l'activité biologique

Les dérivés de pipéridine sont connus pour leurs activités biologiques diverses. Le composé étudié pourrait être modifié pour améliorer son activité biologique, ce qui en ferait un candidat pour des applications antitumorales, anticancéreuses ou antimicrobiennes. De telles améliorations seraient obtenues grâce à des modifications structurelles et à l'optimisation de sa partie pipéridine .

Applications de synthèse industrielle

Dans la synthèse industrielle de molécules complexes, le composé pourrait servir d'intermédiaire clé. Ses groupes pipéridine et pyrrolidine en font un précurseur polyvalent pour la synthèse de structures plus complexes, qui pourraient être utilisées dans diverses applications industrielles, y compris la production de produits chimiques de spécialité .

Recherche en biologie chimique

En biologie chimique, le composé pourrait être utilisé comme un outil pour étudier les systèmes biologiques. Sa capacité à interagir avec des molécules biologiques pourrait aider à comprendre le rôle des dérivés de pipéridine dans les processus biologiques, conduisant potentiellement à la découverte de nouvelles voies ou cibles biologiques .

Découverte et conception de médicaments

La structure du composé en fait un échafaudage précieux dans la découverte et la conception de médicaments. Il pourrait être utilisé pour créer des bibliothèques de composés pour le criblage à haut débit contre une variété de cibles de maladies. Sa structure modifiable permet la génération rapide d'analogues avec des profils pharmacologiques variés .

Applications en chimie analytique

En chimie analytique, des dérivés du composé pourraient être développés comme réactifs ou sondes. Ceux-ci pourraient être utilisés dans diverses techniques spectroscopiques, telles que la RMN ou la spectrométrie de masse, pour analyser ou détecter d'autres substances en fonction de leur interaction avec les réactifs à base de pipéridine .

Science des matériaux

Enfin, le composé pourrait trouver des applications dans la science des matériaux. Ses dérivés pourraient être utilisés pour modifier les propriétés des matériaux, tels que les polymères, afin d'améliorer leurs performances ou de créer des matériaux ayant de nouvelles fonctionnalités. Cela pourrait être particulièrement utile dans le développement de matériaux intelligents ou d'applications de nanotechnologie .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing their function .

Mode of Action

The compound likely interacts with its targets, leading to changes in their function

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine . These factors can include temperature, pH, and the presence of other compounds.

Safety and Hazards

Orientations Futures

The future directions for research into similar compounds are vast. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Analyse Biochimique

Biochemical Properties

Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperidine derivatives, which are known to influence neurotransmitter systems . The nature of these interactions often involves binding to specific receptor sites, leading to modulation of enzyme activity and protein function.

Cellular Effects

Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate neurotransmitter release and uptake, thereby affecting synaptic transmission . Additionally, it may impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, leading to downstream signaling events that alter cellular function . It may also inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.

Subcellular Localization

Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action within the cell.

Propriétés

IUPAC Name |

N-methyl-1-(1-methylpiperidin-4-yl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3/c1-14-13(11-16-7-3-4-8-16)12-5-9-15(2)10-6-12/h12-14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNNICFJNNQFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN1CCCC1)C2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661372 | |

| Record name | N-Methyl-1-(1-methylpiperidin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886362-99-8 | |

| Record name | N,1-Dimethyl-α-(1-pyrrolidinylmethyl)-4-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(1-methylpiperidin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)

![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)

![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)

![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)